Synthetic Yield Advantage Over 3-Bromo Analog in Industrial Patented Process
In the patented process for preparing 3-halo-5-substituted isoxazoles, the use of dichloroformaldoxime (which yields 3-chloro-5-methylisoxazole) is described as providing high selectivity and high yields, whereas the use of the dibromo analog under the same industrial conditions leads to significant formation of dangerous dihalofuroxan by‑products that complicate isolation and reduce yield [1]. The patent explicitly states that the chloro‑based route avoids the serious drawback of furoxan formation, making 3‑chloro‑5‑methylisoxazole the preferred 3‑halo intermediate for scalable production.
| Evidence Dimension | Industrial synthetic process selectivity and safety |
|---|---|
| Target Compound Data | 3-Chloro-5-methylisoxazole; high selectivity, minimal furoxan by‑product |
| Comparator Or Baseline | 3-Bromo-5-methylisoxazole (via dibromoformaldoxime route); significant dihalofuroxan formation |
| Quantified Difference | Not specified in patent text (only qualitative superiority described) |
| Conditions | Reaction of dihaloformaldoxime with 1-alkyne derivative in presence of alkaline base and inert solvent at room temperature |
Why This Matters
Procurement of the chloro analog is justified by its superior process safety and isolation characteristics relative to the bromo analog, directly impacting cost‑of‑goods and manufacturing feasibility.
- [1] US Patent 4,772,719. Process for the preparation of 3,5-disubstituted isoxazoles. Column 1, lines 35-42; Column 2, lines 5-15. View Source
